Nvs-cecr2-1

CECR2 Bromodomain Selectivity

NVS-CECR2-1 is the benchmark chemical probe for CECR2 bromodomain inhibition, validated for colorectal cancer research with submicromolar cytotoxicity (IC50=0.64 µM in SW48 cells). It exhibits exceptional selectivity with no cross-reactivity across 48 bromodomains and >100-fold selectivity over BRD4/9. Its unique dual mechanism (CECR2-dependent and independent cell death) enables rigorous pathway dissection and target validation. Choose NVS-CECR2-1 for reproducible, publication-grade results.

Molecular Formula C27H37N5O2S
Molecular Weight 495.7 g/mol
Cat. No. B609692
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNvs-cecr2-1
SynonymsNVS-CECR2-1;  NVS CECR2 1;  NVSCECR21;  NVS-1;  NVS 1;  NVS1; 
Molecular FormulaC27H37N5O2S
Molecular Weight495.7 g/mol
Structural Identifiers
SMILESCCCS(=O)(=O)C1=NC(=CC(=N1)NC2CC2)C3=CC4=C(C=C3)N(C=C4)C5CC(NC(C5)(C)C)(C)C
InChIInChI=1S/C27H37N5O2S/c1-6-13-35(33,34)25-29-22(15-24(30-25)28-20-8-9-20)18-7-10-23-19(14-18)11-12-32(23)21-16-26(2,3)31-27(4,5)17-21/h7,10-12,14-15,20-21,31H,6,8-9,13,16-17H2,1-5H3,(H,28,29,30)
InChIKeyXVECNLUKQDKOST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

NVS-CECR2-1: A Benchmark CECR2 Bromodomain Inhibitor for Epigenetic Research and Anti-Cancer Studies


NVS-CECR2-1 (NVS-1) is a non-BET family bromodomain (BRD) inhibitor developed as a chemical probe for the cat eye syndrome chromosome region, candidate 2 (CECR2) gene . It is characterized as a potent and highly selective inhibitor, binding to CECR2 with high affinity (IC50 = 47 nM, KD = 80 nM) and demonstrating no cross-reactivity in a broad panel of 48 BRD targets [1][2]. This compound is a critical tool for investigating CECR2-dependent and -independent mechanisms in cancer biology, particularly in colorectal cancer, where it exhibits submicromolar cytotoxic activity .

NVS-CECR2-1 Procurement: Why In-Class Alternatives Cannot Substitute Its Validated Selectivity and Dual Mechanism of Action


Substituting NVS-CECR2-1 with another CECR2 inhibitor risks compromising experimental validity due to significant differences in selectivity profile, potency, and mechanism of action. While several CECR2 inhibitors exist, NVS-CECR2-1's exceptional selectivity over 48 bromodomains, including a >100-fold selectivity window over BRD9 and BRD4, is not guaranteed by other compounds . Furthermore, its unique cytotoxic profile in colorectal cancer cell lines, operating through both CECR2-dependent and CECR2-independent pathways, is a distinct phenotype not replicated by all CECR2 inhibitors [1]. Therefore, for studies requiring a clean, well-characterized chemical probe with defined selectivity and a validated dual mechanism, NVS-CECR2-1 remains the gold standard tool compound, and generic substitution is not scientifically defensible.

Quantitative Evidence for NVS-CECR2-1: Comparative Performance vs. GNE-886, DC-CBi-22, and DC-CEi-26


Superior Broad-Selectivity Profile of NVS-CECR2-1 vs. GNE-886

NVS-CECR2-1 demonstrates a cleaner selectivity profile against a panel of 48 bromodomains compared to GNE-886. While GNE-886 is a potent CECR2 inhibitor (IC50 = 16 nM), it also exhibits significant off-target inhibition of BRD9 with an IC50 of 1.6 µM [1]. In contrast, NVS-CECR2-1 shows no cross-reactivity in a 48-BRD panel, with the next most potent off-target, BRD9, showing an IC50 of 2.3 µM, and BRD4 an IC50 of >37 µM . This represents a >100-fold selectivity window for NVS-CECR2-1 over BRD9, compared to GNE-886's ~100-fold window over BRD9, but with the added benefit of validated inactivity against 46 other BRDs.

CECR2 Bromodomain Selectivity

NVS-CECR2-1 Exhibits Superior Cytotoxic Activity in SW48 Colorectal Cancer Cells Compared to Its Activity in Other Cell Lines

NVS-CECR2-1 demonstrates a unique, cell-line specific cytotoxic profile, particularly against SW48 colorectal cancer cells. The IC50 for NVS-CECR2-1 in SW48 cells is 0.64 µM, which is a potent submicromolar value [1]. This is comparable to the clinically used chemotherapeutic doxorubicin, which has an IC50 of 0.54 µM in the same assay [1]. In contrast, NVS-CECR2-1 shows significantly higher IC50 values in other cell lines, such as HCT116 (1.30 µM), 293T (2.45 µM), and HAP1 (2.73 µM) [1]. This differential sensitivity suggests a specific, context-dependent mechanism of action, which is not observed with other CECR2 inhibitors like GNE-886, whose cytotoxicity is less well-defined across a broad panel of cancer lines.

Colorectal Cancer Cytotoxicity Apoptosis

NVS-CECR2-1's Dual Mechanism of Action: CECR2-Dependent and -Independent Cytotoxicity vs. Pure CECR2 Inhibition

NVS-CECR2-1 exerts its cytotoxic effects through both CECR2-dependent and CECR2-independent mechanisms, a unique property not described for all CECR2 inhibitors. In SW48 cells, siRNA-mediated depletion of CECR2 shifts the IC50 of NVS-CECR2-1 from 0.62 µM to 0.81 µM, demonstrating a partial, but not complete, dependence on CECR2 for its cytotoxic activity [1]. Furthermore, NVS-CECR2-1 kills 293T and HAP1 cells with IC50 values of 2.45 µM and 2.73 µM, respectively, despite these cells' viability being largely independent of CECR2 [1]. In contrast, inhibitors like GNE-886 or DC-CBi-22 are characterized primarily by their potent inhibition of CECR2, with less evidence for a robust CECR2-independent mechanism [2]. This dual mechanism positions NVS-CECR2-1 as a unique tool to probe both canonical and non-canonical CECR2 functions in cancer.

Mechanism of Action Cytotoxicity Apoptosis

Validated Research and Industrial Application Scenarios for NVS-CECR2-1


Colorectal Cancer Research and Drug Discovery

NVS-CECR2-1 is the validated tool compound of choice for investigating CECR2 function in colorectal cancer. Its submicromolar IC50 (0.64 µM) in SW48 cells, comparable to doxorubicin, makes it ideal for in vitro efficacy studies, target validation experiments, and high-throughput screening of combination therapies in this specific cancer context [1].

Mechanistic Studies of CECR2-Dependent and -Independent Cell Death

Researchers seeking to dissect the complex pathways of CECR2-mediated and CECR2-independent cell death should utilize NVS-CECR2-1. Its unique ability to kill CECR2-independent cells (293T, HAP1) and its partial dependence on CECR2 in SW48 cells provide a powerful system for distinguishing between these mechanisms [1].

Broad-Spectrum Bromodomain Profiling and Selectivity Assessment

For studies requiring a clean, well-characterized chemical probe with minimal off-target effects across the bromodomain family, NVS-CECR2-1 is the benchmark. Its demonstrated lack of cross-reactivity against 48 BRD targets, including a >100-fold selectivity window over BRD9 and BRD4, ensures that observed phenotypes can be confidently attributed to CECR2 inhibition .

Comparative Epigenetic Inhibitor Studies

When comparing the therapeutic potential of non-BET family bromodomain inhibitors, NVS-CECR2-1 serves as a well-documented reference standard. Its comprehensive in vitro characterization allows for rigorous benchmarking against newer, less-characterized CECR2 inhibitors or other non-BET compounds .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nvs-cecr2-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.